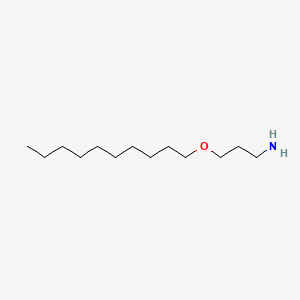

1-Propanamine, 3-(decyloxy)-

Description

Contextualization within Amine Chemistry

Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by organic substituents like alkyl or aryl groups. scribd.comwikipedia.org They are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of these substituents on the nitrogen atom. wikipedia.orglibretexts.org 1-Propanamine, 3-(decyloxy)- falls into the category of primary amines, as the nitrogen atom is bonded to one alkyl group. libretexts.org

The presence of both an amine and an ether functional group within the same molecule places 1-Propanamine, 3-(decyloxy)- in a specific subclass of organic compounds known as ether amines. scribd.comucsb.edu The amine group imparts basic properties to the molecule, allowing it to react with acids to form salts. scribd.commsu.edu The long decyl chain and the ether linkage contribute to its lipophilic character, influencing its solubility and potential interactions with other molecules. This dual functionality is a key aspect of its chemical nature and a driver for its investigation in research.

Nomenclature and Structural Representation

A clear and unambiguous naming system is crucial for the identification of chemical compounds. This section details the systematic naming, common synonyms, and registry number for 1-Propanamine, 3-(decyloxy)-.

Systematic IUPAC Naming

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds. According to IUPAC nomenclature, the systematic name for this compound is 3-(decyloxy)propan-1-amine . epa.govchemicalbook.com This name precisely describes the molecular structure: a three-carbon propane (B168953) chain with an amine group on the first carbon and a decyloxy group (a ten-carbon chain attached via an oxygen atom) on the third carbon.

Common Synonyms and Abbreviations

In addition to its systematic name, 1-Propanamine, 3-(decyloxy)- is known by several other names in scientific literature and commercial contexts. These synonyms are often used for brevity or historical reasons.

| Synonym | Source |

| 3-Decoxypropan-1-amine | chemicalbook.com |

| 3-Decyloxy 1-propylamine | chemicalbook.com |

| Decyl 3-aminopropyl ether | chemicalbook.comechemi.com |

| 3-(Decyloxy)propylamine | echemi.com |

| Adogen 180 | echemi.comncats.io |

| Tomah PA 14 | echemi.com |

Chemical Abstract Service (CAS) Registry Identification

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for 1-Propanamine, 3-(decyloxy)- is 7617-78-9 . epa.govchemicalbook.comepa.gov This number is a definitive identifier used globally in databases, scientific literature, and regulatory frameworks.

General Classification and Structural Features

1-Propanamine, 3-(decyloxy)- is classified as a primary aliphatic ether amine. hmdb.ca Its structure is characterized by a linear ten-carbon alkyl chain (decyl group) linked through an ether oxygen to a three-carbon propyl chain, which is terminated by a primary amine group (-NH2).

Key Structural Features:

Primary Amine Group (-NH2): This functional group is a key site for chemical reactions and is responsible for the compound's basicity. scribd.commsu.edu

Decyl Chain (C10H21-): This long, nonpolar hydrocarbon tail contributes to the compound's lipophilicity, making it surface-active.

The combination of a hydrophilic amine head and a long hydrophobic tail gives 1-Propanamine, 3-(decyloxy)- amphiphilic properties, which are characteristic of surfactants. lookchem.comresearchgate.net This structural arrangement is central to its use as a surfactant and emulsifying agent in various research and industrial applications. lookchem.compainichemical.com

| Identifier | Value | Source |

| Molecular Formula | C13H29NO | chemicalbook.comepa.govuni.lu |

| Molecular Weight | 215.38 g/mol | epa.govchemicalbook.comepa.gov |

| InChIKey | TWXCJZHSMRBNGO-UHFFFAOYSA-N | echemi.comuni.lu |

Structure

3D Structure

Properties

IUPAC Name |

3-decoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29NO/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14/h2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXCJZHSMRBNGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064751 | |

| Record name | 1-Propanamine, 3-(decyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Propanamine, 3-(decyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7617-78-9 | |

| Record name | 3-(Decyloxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7617-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Decyloxy)propan-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007617789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-(decyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, 3-(decyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(decyloxy)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DECYLOXY)PROPAN-1-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K6D6JV8VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1 Propanamine, 3 Decyloxy

Established Synthetic Routes

Several synthetic strategies have been developed for the preparation of 1-Propanamine, 3-(decyloxy)- and related alkoxypropanamines. These methods primarily include nucleophilic substitution, reductive amination, and multi-step pathways involving amidation followed by hydrolysis.

Nucleophilic Substitution Approaches

A prominent and widely utilized method for the synthesis of 1-Propanamine, 3-(decyloxy)- is through nucleophilic substitution, closely following the principles of the Williamson ether synthesis. This approach typically involves the reaction of a decyl halide or a related derivative with a 3-aminopropanol derivative, or conversely, the reaction of a 3-halopropylamine derivative with a decoxide.

In a common iteration of this method, sodium decoxide, generated by treating decanol with a strong base like sodium hydride, acts as the nucleophile. This alkoxide then displaces a halide from a 3-halopropylamine, such as 3-chloropropylamine. The reaction is generally conducted in an aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to facilitate the S(_N)2 mechanism.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Decanol | 3-Chloropropylamine | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 1-Propanamine, 3-(decyloxy)- |

| 1-Bromodecane | 3-Aminopropanol | Sodium Hydroxide (NaOH) | Phase Transfer Catalyst | 1-Propanamine, 3-(decyloxy)- |

This method is favored for its versatility and the ready availability of starting materials. The choice of a primary alkyl halide is crucial to maximize the yield of the ether product and minimize the competing elimination reaction. masterorganicchemistry.comwikipedia.orgjk-sci.comfrancis-press.com

Reductive Amination Strategies

Reductive amination provides an alternative and effective pathway for the synthesis of 1-Propanamine, 3-(decyloxy)-. wikipedia.org This two-step, one-pot reaction involves the initial formation of an imine from an aldehyde or ketone and an amine, followed by the reduction of the imine to the target amine. wikipedia.orgyoutube.comlibretexts.orgmasterorganicchemistry.com

To synthesize 1-Propanamine, 3-(decyloxy)-, this strategy would typically employ 3-(decyloxy)propanal as the aldehyde component and ammonia (B1221849) as the amine source. The reaction is carried out in the presence of a reducing agent that selectively reduces the imine in the presence of the aldehyde. Sodium cyanoborohydride (NaBH(_3)CN) is a commonly used reagent for this purpose due to its mild nature and selectivity. masterorganicchemistry.com The reaction is typically performed in a protic solvent, such as methanol or ethanol, under slightly acidic conditions to facilitate imine formation.

| Aldehyde | Amine Source | Reducing Agent | Solvent | Product |

| 3-(decyloxy)propanal | Ammonia (NH(_3)) | Sodium Cyanoborohydride (NaBH(_3)CN) | Methanol | 1-Propanamine, 3-(decyloxy)- |

| 3-(decyloxy)propanal | Ammonium (B1175870) Chloride (NH(_4)Cl) | Hydrogen (H(_2)) / Nickel Catalyst | Ethanol | 1-Propanamine, 3-(decyloxy)- |

More recent advancements have explored the use of molecular hydrogen with a metal catalyst, such as nickel, as a more environmentally friendly and cost-effective reducing system. nih.gov

Amidation and Hydrolysis Pathways

A multi-step approach involving the formation of an amide followed by its hydrolysis can also be employed for the synthesis of 1-Propanamine, 3-(decyloxy)-. This pathway offers an alternative when direct methods like nucleophilic substitution or reductive amination are not feasible or result in low yields.

The synthesis would begin with the reaction of 3-(decyloxy)propanoic acid or its corresponding acyl chloride with ammonia to form N-(3-(decyloxy)propyl)acetamide. The subsequent hydrolysis of this amide, typically under acidic or basic conditions, yields the desired primary amine, 1-Propanamine, 3-(decyloxy)-. psu.edunih.govorganic-chemistry.orgrsc.org

| Intermediate Amide | Hydrolysis Condition | Product |

| N-(3-(decyloxy)propyl)acetamide | Acidic (e.g., HCl, H(_2)SO(_4)) | 1-Propanamine, 3-(decyloxy)- |

| N-(3-(decyloxy)propyl)acetamide | Basic (e.g., NaOH, KOH) | 1-Propanamine, 3-(decyloxy)- |

Epoxide Ring-Opening Alkylation Strategies for Related Alkoxypropanamines

The ring-opening of epoxides with amines is a well-established method for the synthesis of β-amino alcohols. This strategy can be adapted for the synthesis of alkoxypropanamines. While not a direct route to 1-Propanamine, 3-(decyloxy)-, a related approach could involve the reaction of a decyl glycidyl (B131873) ether with ammonia. The nucleophilic attack of ammonia on the less sterically hindered carbon of the epoxide ring would lead to the formation of 1-amino-3-(decyloxy)-2-propanol. Subsequent chemical modifications would be necessary to remove the hydroxyl group and arrive at the target compound.

The reaction is typically carried out in a protic solvent like water or an alcohol, and it can be performed at elevated temperatures and pressures. The regioselectivity of the ring-opening is a key consideration in this synthetic approach.

Reaction Mechanisms and Chemical Transformations

The chemical reactivity of 1-Propanamine, 3-(decyloxy)- is primarily dictated by the nucleophilic nature of its primary amine moiety. This functional group can participate in a variety of chemical transformations, including oxidation reactions.

Oxidation Reactions of the Amine Moiety

The primary amine group of 1-Propanamine, 3-(decyloxy)- is susceptible to oxidation by various oxidizing agents. The nature of the product depends on the specific reagent and reaction conditions employed.

With mild oxidizing agents like hydrogen peroxide (H(_2)O(_2)), primary amines can be oxidized to the corresponding hydroxylamines. Further oxidation can lead to the formation of nitroso compounds and ultimately nitro compounds. The reaction with hydrogen peroxide is believed to proceed via a nucleophilic attack of the amine on the peroxide, followed by proton transfer steps. wayne.edunih.gov

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO(_4)), can lead to more extensive oxidation. cdnsciencepub.comelectronicsandbooks.comquora.com Depending on the reaction conditions, the oxidation of a primary amine like 1-Propanamine, 3-(decyloxy)- with KMnO(_4) can yield a variety of products, including aldehydes, carboxylic acids (through cleavage of the C-N bond), or, under specific conditions, the corresponding nitro compound. electronicsandbooks.comsciencemadness.org The mechanism of permanganate oxidation of amines is complex and can involve electron transfer and hydrogen atom abstraction pathways. cdnsciencepub.com

| Oxidizing Agent | Potential Product(s) |

| Hydrogen Peroxide (H(_2)O(_2)) | 3-(decyloxy)propan-1-hydroxylamine, Nitroso-[3-(decyloxy)propyl]amine |

| Potassium Permanganate (KMnO(_4)) | 3-(decyloxy)propanal, 3-(decyloxy)propanoic acid, 1-(decyloxy)-3-nitropropane |

It is important to note that the presence of the ether linkage in 1-Propanamine, 3-(decyloxy)- is generally stable under these oxidizing conditions, allowing for selective transformation of the amine group.

Reduction Pathways Leading to Amine Derivatives

While the primary amine of 1-Propanamine, 3-(decyloxy)- is at its lowest oxidation state, a critical reduction step is fundamental to one of its most prevalent industrial synthesis routes. This pathway involves the hydrogenation of a nitrile intermediate. The process typically unfolds in two main stages:

Cyanoethylation: Decyl alcohol is reacted with acrylonitrile (B1666552) in a Michael addition reaction. This step, often catalyzed by a base, forms the intermediate 3-(decyloxy)propanenitrile.

Nitrile Hydrogenation: The resulting nitrile is then reduced to the primary amine, 1-Propanamine, 3-(decyloxy)-. This transformation is a classic example of amine synthesis via reduction.

The hydrogenation of the nitrile group is a catalytic process, employing various metal catalysts and reaction conditions to achieve high yields and selectivity. The choice of catalyst and conditions can be tailored based on factors like cost, scale, and desired purity.

Below is a table summarizing common catalytic systems used for nitrile reduction to primary amines.

| Catalyst | Typical Conditions | Notes |

| Raney Nickel | Hydrogen gas (H₂), elevated pressure, often with ammonia to suppress secondary amine formation. | A cost-effective and widely used catalyst for industrial applications. |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂), various solvents like ethanol or methanol. | Effective catalyst, though may sometimes require harsher conditions than other noble metals. |

| Rhodium on Alumina (Rh/Al₂O₃) | Hydrogen gas (H₂), can operate under milder conditions than nickel. | Offers high activity and selectivity. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF solvent. | A powerful reducing agent typically used in laboratory-scale synthesis rather than industrial production due to cost and handling considerations. |

Nucleophilic Substitution Reactions at the Amine Center

The primary amine group in 1-Propanamine, 3-(decyloxy)- possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This characteristic allows it to participate in nucleophilic substitution reactions with a wide range of electrophilic compounds, leading to the formation of secondary and tertiary amine derivatives.

A common class of reactions involves the N-alkylation with alkyl halides. In this reaction, the amine attacks the electrophilic carbon atom of the alkyl halide, displacing the halide ion.

R-NH₂ + R'-X → R-NH₂⁺-R' + X⁻ R-NH₂⁺-R' + R-NH₂ ⇌ R-NH-R' + R-NH₃⁺

A significant challenge in this process is controlling the degree of alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction that forms a tertiary amine, and potentially even a quaternary ammonium salt. masterorganicchemistry.com Selective mono-N-alkylation can be difficult to achieve and may result in a mixture of products. organic-chemistry.org

The table below illustrates potential nucleophilic substitution reactions at the amine center.

| Electrophile | Reagent Example | Product Class |

| Alkyl Halide | Methyl Iodide (CH₃I) | Secondary Amine (N-methyl-3-(decyloxy)propan-1-amine) |

| Alkyl Halide | Ethyl Bromide (CH₃CH₂Br) | Secondary Amine (N-ethyl-3-(decyloxy)propan-1-amine) |

| Benzyl Halide | Benzyl Chloride (C₆H₅CH₂Cl) | Secondary Amine (N-benzyl-3-(decyloxy)propan-1-amine) |

| Epoxide | Ethylene (B1197577) Oxide | β-hydroxyamine |

Derivatization Strategies and Functional Group Interconversions

Beyond simple N-alkylation, the primary amine of 1-Propanamine, 3-(decyloxy)- serves as a versatile handle for numerous derivatization strategies and functional group interconversions. These transformations allow for the synthesis of a broad array of molecules with tailored properties.

Acylation: The amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction is typically rapid and high-yielding.

Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine (or Schiff base), which can be reduced in-situ to a more substituted secondary or tertiary amine. wikipedia.orglibretexts.org This method, known as reductive amination, is a powerful and widely used strategy for forming C-N bonds and is often preferred over direct alkylation as it cleanly produces the desired product without over-alkylation issues. masterorganicchemistry.com Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comlibretexts.org

The following table outlines key derivatization strategies for 1-Propanamine, 3-(decyloxy)-.

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Acylation | Acetyl Chloride | N-substituted Amide |

| Reaction with Isocyanate | Phenyl Isocyanate | N,N'-disubstituted Urea |

| Reductive Amination | Formaldehyde, followed by a reducing agent (e.g., NaBH₃CN) | Tertiary Amine (N,N-dimethyl-3-(decyloxy)propan-1-amine) |

| Reductive Amination | Acetone, followed by a reducing agent (e.g., NaBH(OAc)₃) | Secondary Amine (N-isopropyl-3-(decyloxy)propan-1-amine) |

Optimization and Industrial Scale-Up Considerations

Process Efficiency and Scalability

For the industrial production of 1-Propanamine, 3-(decyloxy)-, the cyanoethylation-hydrogenation route is often favored. Scaling this process from the laboratory to an industrial plant requires careful optimization of several parameters to ensure efficiency, safety, and cost-effectiveness. Key considerations include:

Reaction Kinetics: Studying the reaction rates to optimize temperature, pressure, and catalyst loading for both the cyanoethylation and hydrogenation steps to maximize throughput.

Heat Management: The hydrogenation of nitriles is a highly exothermic process. Efficient heat removal is critical on a large scale to prevent thermal runaways and maintain consistent reaction temperatures, which affects selectivity and catalyst lifespan.

Catalyst Management: Selecting a robust catalyst that offers high activity, selectivity, and longevity is crucial. Processes for catalyst recovery and regeneration are important economic factors.

Purification: Development of an efficient, large-scale purification method, likely fractional distillation, is necessary to remove unreacted starting materials, the catalyst, and any byproducts to meet commercial purity specifications.

Role of Catalysis and Phase-Transfer Agents in Synthesis

Catalysis is central to the efficient synthesis of 1-Propanamine, 3-(decyloxy)-. In the primary industrial route, heterogeneous catalysts like Raney Nickel are employed for the hydrogenation of the 3-(decyloxy)propanenitrile intermediate. The catalyst's role is to provide a surface that adsorbs both the nitrile and hydrogen, lowering the activation energy for the reduction and facilitating the formation of the primary amine. The choice of catalyst and support can significantly influence the reaction's selectivity, minimizing the formation of secondary and tertiary amine byproducts.

Continuous Flow Reactor Applications

The synthesis of 1-Propanamine, 3-(decyloxy)-, particularly the hydrogenation step, is well-suited for implementation in continuous flow reactors. Unlike traditional batch reactors, continuous flow systems offer significant advantages for industrial-scale production:

Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given time. For highly exothermic reactions like hydrogenation, the superior surface-area-to-volume ratio allows for much more efficient heat transfer, drastically reducing the risk of thermal runaway.

Improved Control and Consistency: Precise control over reaction parameters such as temperature, pressure, and residence time leads to a more consistent product quality and yield.

Scalability: Scaling up production in a flow system often involves running the reactor for longer periods or "numbering up" by adding parallel reactor lines, which can be simpler and more predictable than scaling up large batch reactors.

Catalyst Efficiency: Using packed-bed reactors with solid catalysts simplifies catalyst separation from the product stream and can improve catalyst lifetime and efficiency.

Green Chemistry Principles in 1-Propanamine, 3-(decyloxy)- Synthesis

The application of green chemistry principles to the synthesis of 1-Propanamine, 3-(decyloxy)- is crucial for minimizing the environmental footprint of its production. sigmaaldrich.commsu.edu These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.commsu.eduacs.org Key areas of focus include improving atom economy, utilizing safer chemicals and solvents, sourcing from renewable feedstocks, and enhancing energy efficiency. sigmaaldrich.commsu.eduacs.orgsolubilityofthings.com

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.commonash.edu A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com The two primary routes for synthesizing 1-Propanamine, 3-(decyloxy)- can be evaluated based on this metric.

One common method is nucleophilic substitution , where decanol reacts with a 3-halopropylamine (such as 3-chloropropylamine) in the presence of a base. Another prevalent industrial method involves the cyanoethylation of decanol followed by hydrogenation of the resulting nitrile.

Addition reactions are generally considered excellent candidates for designing more atom-efficient processes. buecher.de In contrast, substitution reactions often have lower atom economies due to the formation of stoichiometric byproducts.

Table 1: Theoretical Atom Economy Comparison for 1-Propanamine, 3-(decyloxy)- Synthesis

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | Decanol (C₁₀H₂₂O) + 3-Chloropropylamine (C₃H₈ClN) + Sodium Hydroxide (NaOH) | 1-Propanamine, 3-(decyloxy)- (C₁₃H₂₉NO) | Sodium Chloride (NaCl) + Water (H₂O) | ~72.6% |

| Cyanoethylation/Hydrogenation | Step 1: Decanol (C₁₀H₂₂O) + Acrylonitrile (C₃H₃N) | 3-(decyloxy)propanenitrile (C₁₃H₂₅NO) | None (Addition Reaction) | 100% |

| Step 2: 3-(decyloxy)propanenitrile (C₁₃H₂₅NO) + Hydrogen (H₂) | 1-Propanamine, 3-(decyloxy)- (C₁₃H₂₉NO) | None (Addition Reaction) | 100% |

Note: The calculation for atom economy is: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. scranton.edu Catalysts are not included in the calculation.

As the table illustrates, the cyanoethylation followed by hydrogenation pathway is significantly more atom-economical, theoretically incorporating all reactant atoms into the final product. researchgate.net This approach aligns closely with the goal of maximizing the incorporation of all materials used in the process into the final product, thereby reducing waste. sigmaaldrich.comsolubilityofthings.com

Selection of Safer Solvents and Reagents

In the synthesis of 1-Propanamine, 3-(decyloxy)-, traditional organic solvents may be used to facilitate the reaction. Green chemistry principles encourage the replacement of these, which are often volatile and toxic, with safer alternatives. jddhs.comreagent.co.uk For instance, research is ongoing into the use of ionic liquids or supercritical fluids as environmentally benign reaction media.

The reagents used also come under scrutiny. The nucleophilic substitution route often employs strong bases like sodium hydroxide. While effective, the handling and disposal of caustic materials require care. The hydrogenation step in the alternative route typically requires a catalyst. Catalytic reagents are considered superior to stoichiometric reagents as they are used in small amounts and can often be recycled, minimizing waste. acs.org The development of non-toxic and highly selective catalysts is a key goal in making these processes greener. jddhs.com

Table 2: Comparison of Traditional vs. Greener Solvents and Reagents

| Process Component | Traditional Option | Potential Greener Alternative | Rationale for Change |

|---|---|---|---|

| Solvent | Toluene, Xylene | Water, Supercritical CO₂, Bio-solvents (e.g., Cyrene) | Reduces volatile organic compound (VOC) emissions and toxicity. jddhs.comreagent.co.uk |

| Base (Substitution) | Sodium Hydroxide (NaOH) | Potassium Carbonate (K₂CO₃) | Generally considered less hazardous than strong caustic solutions. |

| Reducing Agent (Hydrogenation) | Stoichiometric hydrides | Catalytic Hydrogenation (e.g., using Raney Nickel, Palladium) | Catalysts are used in smaller quantities and can be recycled, improving reaction efficiency and reducing waste. sigmaaldrich.comacs.org |

Renewable Feedstock Utilization

The seventh principle of green chemistry emphasizes the use of renewable rather than depleting raw materials wherever technically and economically feasible. msu.eduacs.org The chemical industry is increasingly exploring bio-based materials as starting compounds to support sustainable resource use. jddhs.comresearchgate.netnih.gov

For the synthesis of 1-Propanamine, 3-(decyloxy)-, the primary feedstocks are a decyl group source (decanol) and a 3-aminopropyl group source. A significant green chemistry trend is the move towards synthesizing these precursors from renewable resources.

Decanol : Traditionally derived from petrochemical sources, decanol can also be produced from the reduction of fatty acids found in natural oils, such as coconut oil. This provides a direct link to a bio-based feedstock.

Acrylonitrile/3-Aminopropyl source : The three-carbon backbone required for the propylamine (B44156) portion can potentially be derived from bio-based glycerol, a byproduct of biodiesel production. researcher.life Research is focused on converting glycerol to key intermediates like acrolein, which can then be used to produce acrylonitrile or other propylamine precursors.

This shift away from petrochemical feedstocks towards biomass-derived building blocks represents a fundamental strategy for creating a more sustainable chemical industry. researchgate.netnih.gov

Energy Efficiency in Synthetic Protocols

Designing for energy efficiency is a key green chemistry principle that recognizes the environmental and economic impacts of energy consumption. sigmaaldrich.comacs.org Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. acs.orgsolubilityofthings.com

The established synthetic routes for 1-Propanamine, 3-(decyloxy)- have notable energy demands:

Nucleophilic Substitution : This reaction typically requires heating to drive the process to completion.

Hydrogenation : The reduction of the nitrile intermediate is often carried out under elevated pressure and temperature, which is energy-intensive.

Green chemistry approaches aim to reduce this energy consumption. The use of highly active and selective catalysts is a primary strategy. monash.edu An advanced catalyst could enable the hydrogenation step to proceed under milder conditions (lower temperature and pressure), significantly decreasing the energy input. Furthermore, innovative technologies like microwave-assisted synthesis or flow chemistry are being explored to reduce reaction times and energy requirements. jddhs.com

Advanced Analytical and Characterization Techniques for 1 Propanamine, 3 Decyloxy Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the detailed molecular structure of 1-Propanamine, 3-(decyloxy)-. By interacting with the molecule in distinct ways, different spectroscopic methods provide complementary pieces of information that, when combined, offer a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the carbon-hydrogen framework and the presence of the amine group in 1-Propanamine, 3-(decyloxy)-. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the decyloxy chain and the propyl amine moiety. Key signals would include those for the terminal methyl group of the decyl chain, the numerous methylene (B1212753) (-CH₂-) groups, and the protons adjacent to the ether oxygen and the amine nitrogen. The integration of these signals provides a quantitative measure of the number of protons in each unique environment, while the splitting patterns (multiplicity) reveal information about neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by showing a unique signal for each carbon atom in a different chemical environment. This allows for the confirmation of the total number of carbon atoms and the identification of the carbons involved in the ether linkage and those bonded to the nitrogen atom. nih.gov

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for 1-Propanamine, 3-(decyloxy)-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (decyloxy chain) | ~0.88 | ~14.1 |

| (CH₂)₈ (decyloxy chain) | ~1.26 | ~22.7 - 31.9 |

| -O-CH₂- (decyloxy chain) | ~3.40 | ~71.0 |

| -O-CH₂- (propyl chain) | ~3.45 | ~70.5 |

| -CH₂- (propyl chain) | ~1.75 | ~30.0 |

| -CH₂-NH₂ (propyl chain) | ~2.70 | ~40.0 |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the characteristic functional groups present in 1-Propanamine, 3-(decyloxy)-. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

Key vibrational bands expected in the FT-IR spectrum include:

N-H stretching: The primary amine group (-NH₂) typically exhibits two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H stretching: Aliphatic C-H stretching vibrations from the decyl and propyl chains are observed in the 2850-3000 cm⁻¹ region.

C-O-C stretching: A strong, characteristic band for the ether linkage (C-O-C) is expected around 1100 cm⁻¹.

N-H bending: The bending vibration of the N-H bond of the primary amine usually appears in the region of 1590-1650 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for 1-Propanamine, 3-(decyloxy)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1590 - 1650 |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 |

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of 1-Propanamine, 3-(decyloxy)-. The compound has a molecular formula of C₁₃H₂₉NO and a molecular weight of approximately 215.38 g/mol . nih.gov

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) is detected. For 1-Propanamine, 3-(decyloxy)-, the protonated molecule would have a mass-to-charge ratio (m/z) of approximately 216.23. uni.lu High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps to confirm the elemental formula.

Fragmentation analysis within the mass spectrometer provides further structural information. The molecule can break at specific bonds, such as the C-O or C-N bonds, leading to characteristic fragment ions that support the proposed structure.

Table 3: Predicted Mass Spectrometry Data for 1-Propanamine, 3-(decyloxy)-

| Ion Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 216.23219 |

| [M+Na]⁺ | 238.21413 |

| [M-H]⁻ | 214.21763 |

Data sourced from PubChemLite. uni.lu

UV/Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. msu.edu For a saturated aliphatic amine and ether like 1-Propanamine, 3-(decyloxy)-, significant absorption in the standard UV-Vis range (200-800 nm) is not expected, as it lacks chromophores (i.e., conjugated double bonds or aromatic rings). msu.edu Therefore, this technique is generally not used for direct structural elucidation of this specific compound. However, it can be valuable in mechanistic studies where the compound might be derivatized to introduce a chromophore, or to monitor reactions that produce or consume species that do absorb in the UV-Vis region.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating 1-Propanamine, 3-(decyloxy)- from reaction mixtures, byproducts, or impurities, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and selective technique for the analysis of 1-Propanamine, 3-(decyloxy)-. sielc.com This method is particularly useful for detecting and quantifying trace amounts of the compound in complex matrices.

In an HPLC-MS/MS system, the HPLC first separates the components of a mixture based on their affinity for a stationary phase and a mobile phase. nih.gov For 1-Propanamine, 3-(decyloxy)-, a reverse-phase HPLC method is often employed, using a C18 column and a mobile phase typically consisting of acetonitrile (B52724) and water with an acid modifier like formic acid for MS compatibility. sielc.com

Following separation by HPLC, the analyte enters the mass spectrometer. The first mass analyzer (MS1) selects the parent ion of interest (e.g., the [M+H]⁺ ion at m/z 216.2). This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and sensitivity, allowing for accurate quantification even at low concentrations. For enhanced detection in complex samples, solid-phase extraction (SPE) with C18 cartridges can be used as a sample preparation step to concentrate the analyte and remove interfering substances.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. sigmaaldrich.com In the context of 1-Propanamine, 3-(decyloxy)-, GC is employed to assess its purity and identify potential impurities. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. etamu.edu

The selection of the GC column is critical and depends on four key factors: the stationary phase, column internal diameter (I.D.), film thickness, and column length. sigmaaldrich.com For a polar compound like 1-Propanamine, 3-(decyloxy)-, a polar stationary phase is generally preferred to achieve optimal separation. The choice of stationary phase is the most important factor and should be based on the specific application. sigmaaldrich.com

In a typical GC analysis, the sample is injected into the instrument, vaporized, and carried by an inert gas (the mobile phase) through the column. etamu.edu The retention time, the time it takes for the compound to travel through the column and reach the detector, is a characteristic property that can be used for identification. The detector then measures the quantity of the separated components. sigmaaldrich.com The resulting chromatogram provides a visual representation of the separated compounds, with peak areas corresponding to their relative concentrations.

Table 1: Illustrative GC Parameters for Amine Analysis

| Parameter | Value/Type | Purpose |

| Column | Capillary, polar stationary phase (e.g., polyethylene (B3416737) glycol) | Separation based on polarity and boiling point. |

| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Temperature Program | Initial: 100 °C, Ramp: 10 °C/min to 250 °C | Separates compounds with a range of boiling points. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. etamu.edu |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general hydrocarbon detection, MS for identification. etamu.edu |

This table presents typical starting parameters for the GC analysis of long-chain amines and may require optimization for 1-Propanamine, 3-(decyloxy)-.

Column Chromatography and Fractional Distillation for Purification

Purification of 1-Propanamine, 3-(decyloxy)- is often achieved through column chromatography or fractional distillation.

Column Chromatography is a preparative technique used to separate compounds from a mixture. For the purification of 1-Propanamine, 3-(decyloxy)-, a polar stationary phase like silica (B1680970) gel is commonly used. The separation mechanism is based on the differential adsorption of the components onto the stationary phase. A non-polar solvent or a mixture of solvents is used as the mobile phase to elute the compounds from the column. Due to its polar amine group, 1-Propanamine, 3-(decyloxy)- will have a stronger interaction with the silica gel compared to non-polar impurities, thus eluting more slowly and allowing for its separation.

Fractional Distillation is a technique used to separate liquids with different boiling points. This method is suitable for the purification of 1-Propanamine, 3-(decyloxy)- if the impurities have significantly different boiling points. The process involves heating the liquid mixture to a temperature at which one or more fractions of the compound will vaporize. The vapor is then condensed and collected. By carefully controlling the temperature, it is possible to separate the desired compound from impurities.

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a sample preparation technique that is used to clean up and concentrate samples before analysis by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). scioninstruments.com SPE can effectively remove interfering compounds from a sample matrix, thereby improving the accuracy and longevity of the analytical instrumentation. thermofisher.comwaters.com

For the extraction of 1-Propanamine, 3-(decyloxy)-, which is a basic compound, a cation-exchange SPE sorbent can be utilized. scioninstruments.com The general steps for SPE include:

Conditioning: The sorbent bed is activated with a solvent to ensure reproducible retention of the analyte. scioninstruments.com

Loading: The sample, dissolved in an appropriate solvent, is passed through the sorbent bed. The analyte and some impurities are retained on the sorbent.

Washing: An appropriate solvent is passed through the sorbent to remove weakly bound impurities while the analyte of interest remains on the column. scioninstruments.com

Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified 1-Propanamine, 3-(decyloxy)- from the cartridge. scioninstruments.com

The choice of sorbent is crucial for effective separation. scioninstruments.com For a basic compound like 1-Propanamine, 3-(decyloxy)-, a strong or weak cation-exchange sorbent would be appropriate.

Table 2: SPE Sorbent Selection Guide for Amines

| Sorbent Type | Interaction Mechanism | Typical Analytes |

| C18 (Reversed-Phase) | Van der Waals forces | Non-polar compounds from polar matrices. scioninstruments.com |

| Silica (Normal-Phase) | Hydrogen bonding, dipole-dipole | Polar compounds from non-polar matrices. scioninstruments.com |

| Strong Cation Exchange (SCX) | Electrostatic interactions | Basic compounds (e.g., amines). scioninstruments.com |

| Weak Cation Exchange (WCX) | Electrostatic interactions | Strong basic compounds. |

This table provides a general guide; the optimal sorbent and method must be determined experimentally.

Thermogravimetric and Calorimetric Analyses

Thermal analysis techniques are essential for characterizing the thermal properties of materials. xrfscientific.com For 1-Propanamine, 3-(decyloxy)-, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about its thermal transitions and stability. nih.govintertek.com

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govnetzsch.com It is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization temperature. kinampark.com

When analyzing 1-Propanamine, 3-(decyloxy)-, a small sample is placed in a DSC pan and heated at a controlled rate. The resulting DSC curve plots heat flow against temperature. An endothermic peak would indicate melting, where the compound absorbs heat to transition from a solid to a liquid state. The temperature at the peak of this transition is the melting point. Conversely, an exothermic peak upon cooling would represent crystallization. The glass transition temperature (Tg), if present, would appear as a step change in the baseline of the DSC curve. kinampark.com

Table 3: Potential Thermal Transitions of 1-Propanamine, 3-(decyloxy)- Observable by DSC

| Thermal Transition | Type of Event | Expected DSC Signal |

| Glass Transition (Tg) | Change in heat capacity | Step change in the baseline kinampark.com |

| Crystallization (Tc) | Exothermic | Peak pointing down (release of heat) kinampark.com |

| Melting (Tm) | Endothermic | Peak pointing up (absorption of heat) kinampark.com |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. infinitiaresearch.com This technique is primarily used to evaluate the thermal stability and composition of materials. xrfscientific.com

In a TGA experiment, a sample of 1-Propanamine, 3-(decyloxy)- is heated in a controlled environment (e.g., nitrogen or air), and its mass is continuously monitored. intertek.com The resulting TGA curve plots the percentage of weight loss against temperature. The temperature at which weight loss begins indicates the onset of decomposition. The shape of the curve can provide information about the decomposition mechanism. For 1-Propanamine, 3-(decyloxy)-, TGA can determine the temperature at which it starts to degrade, providing a measure of its thermal stability. torontech.com

Table 4: Information Obtainable from TGA of 1-Propanamine, 3-(decyloxy)-

| Parameter | Description |

| Onset Decomposition Temperature | The temperature at which significant weight loss begins, indicating the start of thermal degradation. |

| Decomposition Profile | The pattern of weight loss over a temperature range, which can suggest the number of decomposition steps. |

| Residual Mass | The percentage of mass remaining at the end of the analysis, which can indicate the formation of non-volatile residues. |

Computational and Theoretical Studies of 1 Propanamine, 3 Decyloxy

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable for exploring the dynamic nature and energetic landscapes of molecules like 1-Propanamine, 3-(decyloxy)-. These methods allow researchers to visualize and analyze molecular behavior that can be difficult to observe experimentally.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For an amphiphilic molecule such as 1-Propanamine, 3-(decyloxy)-, which possesses a hydrophilic amine head and a long hydrophobic decyloxy tail, MD simulations can provide detailed insights into its self-organization and interaction with various environments. mdpi.comacs.org

Research Findings: While specific MD simulation studies exclusively focused on 1-Propanamine, 3-(decyloxy)- are not prevalent in public literature, the methodology has been widely applied to similar non-ionic and amine-based surfactants. mdpi.comresearchgate.net These simulations typically model the behavior of multiple surfactant molecules in an aqueous solution to observe processes like micelle formation. acs.orgwhiterose.ac.uk The simulations can predict how the hydrophobic tails aggregate to minimize contact with water, while the polar amine heads remain exposed to the aqueous phase. acs.org

MD simulations can also be used to study the adsorption of such surfactants onto surfaces. For instance, simulations of similar long-chain amines on materials like silica (B1680970) or graphite (B72142) show how the molecules arrange themselves at the solid-liquid interface, a critical aspect for applications in flotation or as coating agents. researchgate.netijcce.ac.ir The simulations reveal that interactions are often driven by both hydrophobic interactions with the surface and electrostatic interactions involving the protonated amine group. researchgate.net By applying these established simulation protocols, the aggregation behavior, micelle structure, and interfacial properties of 1-Propanamine, 3-(decyloxy)- can be effectively predicted.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and energetic properties of molecules. mdpi.com These methods provide fundamental data that can explain a molecule's chemical behavior.

Research Findings: For aliphatic amines, quantum chemical calculations have been successfully used to predict properties like pKa, ionization potential, and electronic transitions. ibm.comresearchgate.net Such studies often calculate key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

In the context of 1-Propanamine, 3-(decyloxy)-, DFT calculations can be employed to:

Determine Electron Distribution: Mulliken population analysis can reveal the partial charges on each atom, identifying the most electron-rich (the nitrogen and oxygen atoms) and electron-poor sites, which are crucial for understanding reactivity.

Analyze the Frontier Orbitals: The spatial distribution of HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Calculate Molecular Properties: Properties such as dipole moment, polarizability, and electronegativity can be calculated to help predict how the molecule will interact with solvents and other chemical species. mdpi.com

Studies on related amines show that these quantum chemical descriptors correlate well with experimental observations, such as corrosion inhibition potential, where the amine group's ability to donate electrons is key. mdpi.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The long, flexible decyloxy chain of 1-Propanamine, 3-(decyloxy)- allows it to adopt numerous conformations, which influences its physical properties and biological activity.

Research Findings: Computational conformational analysis of long-chain alkylamines reveals that the molecules tend to adopt conformations that minimize steric hindrance. nih.govsmolecule.com The alkyl backbone often prefers an extended, staggered conformation to reduce intramolecular steric interactions. smolecule.com However, in different environments, such as within a crystal lattice or at an interface, more compact or "stacked" conformations may become energetically favorable. nih.gov

For 1-Propanamine, 3-(decyloxy)-, computational methods can be used to calculate the energy profile for rotation around the various C-C and C-O single bonds. This analysis helps identify the lowest-energy (most stable) conformations and the energy barriers between them. Understanding the conformational preferences is essential for modeling how the molecule packs in condensed phases and how it might fit into a biological receptor site or an enzyme's active site.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). europa.eu These models are widely used in regulatory toxicology and chemical design to predict the characteristics of untested chemicals. chemistryforsustainability.orgfairsharing.org

QSPR models are routinely used to estimate key physicochemical properties and environmental fate parameters, which are essential for assessing a chemical's potential impact and behavior. The U.S. Environmental Protection Agency (EPA) provides a suite of such predictive tools, like the Estimation Programs Interface (EPI Suite)™, which are used to populate databases like the CompTox Chemicals Dashboard. epa.govnih.govfigshare.com

Detailed Research Findings: For 1-Propanamine, 3-(decyloxy)-, numerous physicochemical and environmental parameters have been predicted using these established QSPR models. The data below is compiled from publicly available computational databases.

Predicted Physicochemical Properties of 1-Propanamine, 3-(decyloxy)-

| Property | Predicted Value | Source/Model |

|---|---|---|

| Molecular Weight | 215.38 g/mol | PubChem nih.gov |

| logP (Octanol-Water Partition Coefficient) | 4.0 - 4.63 | PubChemLite, EPA CompTox uni.lu |

| Water Solubility | 10.3 mg/L at 25°C | EPA CompTox (EPI Suite) |

| Boiling Point | 284.9 °C | EPA CompTox (EPI Suite) |

| Vapor Pressure | 0.00036 mm Hg at 25°C | EPA CompTox (EPI Suite) |

| Henry's Law Constant | 2.18 x 10⁻⁷ atm-m³/mole at 25°C | EPA CompTox (EPI Suite) |

Predicted Environmental Fate Parameters of 1-Propanamine, 3-(decyloxy)-

| Parameter | Predicted Value | Source/Model |

|---|---|---|

| Soil Adsorption Coefficient (Koc) | 1556 L/kg | EPA CompTox (EPI Suite) |

| Bioconcentration Factor (BCF) | 167.8 L/kg | EPA CompTox (EPI Suite) |

| Atmospheric Hydroxylation Half-life | 15.2 hours | EPA CompTox (EPI Suite) |

QSAR models are particularly valuable for predicting the biodegradability of chemicals, a key factor in their environmental persistence. europa.eu These models identify structural features that either promote or hinder degradation by microorganisms.

Research Findings: The biodegradability of aliphatic amines is influenced by several structural factors. nite.go.jpcanada.ca QSAR models for biodegradation, such as those used in the EPI Suite™ (BIOWIN models), analyze a molecule for the presence of functional groups and structural motifs that are known to affect degradation rates. epa.gov

For 1-Propanamine, 3-(decyloxy)-, the key structural features are:

A Long Alkyl Chain: Generally, long, unbranched alkyl chains can decrease the rate of biodegradation compared to shorter chains.

A Primary Amine Group: The primary amine (-NH2) can be a site for initial enzymatic attack (e.g., oxidation), which can initiate the degradation process.

An Ether Linkage: Ether linkages are generally stable but can be cleaved by specific microbial enzymes.

Biodegradation prediction models integrate the effects of these different fragments. For a related substance, a predicted half-life in water was 15 days, suggesting it is not persistent. europa.eu The BIOWIN models within EPI Suite™ provide a probabilistic assessment of whether a chemical is readily biodegradable. Based on analyses of similar long-chain aliphatic amines, these compounds are generally not expected to be readily biodegradable but are not considered persistent in the environment. canada.ca

Intermolecular Interactions and Self-Assembly Prediction

The amphiphilic nature of 1-Propanamine, 3-(decyloxy)-, with its flexible decyloxy tail and polar amine head, drives its tendency to form ordered structures through self-assembly. Computational and theoretical models are crucial for predicting these behaviors, offering insights into intermolecular forces that govern the material's properties in various environments, such as in polymer blends or at interfaces.

Predicting the compatibility or miscibility of a compound like 1-Propanamine, 3-(decyloxy)- with polymers is essential for its application as a surfactant, plasticizer, or compatibilizer in material formulations. Hansen Solubility Parameters (HSP) and Flory-Huggins theory provide a robust theoretical framework for these predictions. numberanalytics.comethz.ch

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle of "like dissolves like" and quantify the cohesive energy of a material by dividing it into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). wikipedia.orgnih.gov Every material can be described by a point in this three-dimensional "Hansen space." The distance (Ra) between two substances in this space predicts their affinity for one another. A smaller distance implies higher compatibility. wikipedia.org

To illustrate the principle, the table below lists the HSP values for several common polymers. The compatibility of 1-Propanamine, 3-(decyloxy)- would be predicted by calculating the distance between its (currently undetermined) HSP values and those of the polymers.

| Polymer | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |

| Polyethylene (B3416737) (PE) | 17.1 | 0.0 | 0.0 |

| Polystyrene (PS) | 21.3 | 0.6 | 2.9 |

| Poly(methyl methacrylate) (PMMA) | 18.6 | 10.5 | 7.5 |

| Poly(vinyl chloride) (PVC) | 18.2 | 7.5 | 8.3 |

This table presents representative data for illustrative purposes; values can vary based on specific grade and measurement technique.

Flory-Huggins Theory

The Flory-Huggins theory is a foundational model in polymer thermodynamics that describes the Gibbs free energy of mixing (ΔG_mix) for a polymer and a solvent or another polymer. numberanalytics.comfiveable.mewikipedia.org The theory considers the combinatorial entropy of mixing and the enthalpy of interaction between the components. ethz.ch The key factor governing miscibility is the Flory-Huggins interaction parameter, χ (chi). fiveable.me

The equation for the free energy of mixing is: ΔG_mix = RT [n₁ln(φ₁) + n₂ln(φ₂) + n₁φ₂χ₁₂] wikipedia.org

Where:

R is the gas constant

T is the temperature

n₁ and n₂ are the number of moles of the two components

φ₁ and φ₂ are their volume fractions

χ₁₂ is the interaction parameter

A value of χ ≤ 0.5 generally indicates miscibility. The interaction parameter χ can be related to Hansen Solubility Parameters, providing a bridge between the two theories. wikipedia.org This relationship allows for the estimation of χ from the HSP of the individual components (the polymer and, in this case, 1-Propanamine, 3-(decyloxy)-), offering a powerful predictive tool for formulation scientists without the need for extensive experimentation. wikipedia.org The theory predicts that as the molecular weight of a polymer increases, the entropic contribution to mixing decreases, making favorable enthalpic interactions (a low χ value) more critical for achieving miscibility. numberanalytics.comethz.ch

The function of 1-Propanamine, 3-(decyloxy)- as a surfactant or coating agent is fundamentally determined by its behavior at interfaces (e.g., air-water, oil-water, or solid-liquid). Molecular dynamics (MD) simulations are powerful tools for investigating the packing density and orientation of such amphiphilic molecules at an atomic level. nih.govrsc.org

While direct MD studies on 1-Propanamine, 3-(decyloxy)- (a C10 ether amine) are not prominent in the literature, research on very close structural analogs provides significant insight. A detailed MD simulation of 3-dodecyloxypropanamine (DOPA; C12 ether amine) and 3-tetradecyloxypropylamine (TOPA; C14 ether amine) adsorbing onto a quartz surface from water reveals key behaviors that can be extrapolated to the C10 variant. researchgate.net

Key Findings from MD Simulations of Analogs:

Adsorption and Orientation : At the solid-water interface, the amine headgroup acts as the anchor. Simulations confirm that these ether amine molecules adsorb onto the negatively charged quartz surface primarily through electrostatic attraction and hydrogen bonding. researchgate.net The protonated amine group (R-NH₃⁺) forms strong hydrogen bonds with the oxygen atoms of the quartz surface. researchgate.net The hydrophobic alkyl-ether tail orients itself away from the polar surface and the aqueous phase. researchgate.netmdpi.com

Packing Density : The area per molecule at an interface is a critical parameter. For long-chain surfactants, the packing density is influenced by a balance between the attractive van der Waals forces of the alkyl chains and the repulsive forces (electrostatic or steric) between the headgroups. researchgate.net At an air-water interface, surfactants arrange themselves to minimize the unfavorable contact of the hydrophobic tail with water, leading to a specific surface area per molecule. nih.gov In the case of adsorption on a solid, the packing is also constrained by the substrate's surface chemistry. The flexible nature of the propylamine (B44156) linker and the decyloxy chain allows the molecule to adopt conformations that optimize packing and maximize surface coverage. researchgate.net Studies on other long-chain molecules show that as surface coverage increases, the alkyl chains transition from a disordered, "pancake-like" state to a more ordered, upright orientation to accommodate more molecules. mdpi.comnih.gov

Computational studies on related systems show that the length of the alkyl chain significantly impacts interfacial properties. researchgate.net The ten-carbon chain of 1-Propanamine, 3-(decyloxy)- provides a strong hydrophobic driving force for self-assembly and surface activity, while the ether-amine headgroup dictates its interaction with polar phases and surfaces. researchgate.net

Applications in Advanced Chemical Research and Industrial Technologies Non Clinical

Role as a Chemical Intermediate in Organic Synthesis

In the realm of organic chemistry, 1-Propanamine, 3-(decyloxy)- serves as a versatile intermediate, participating in a range of chemical transformations to produce more complex and specialized molecules. ontosight.aiontosight.ai Its utility stems from the reactivity of its primary amine group, which can undergo reactions such as oxidation, reduction, and nucleophilic substitution. This allows for the synthesis of diverse derivatives and advanced organic compounds.

Building Block for Complex Molecules

The compound's structure is a foundational component for constructing larger, more intricate molecular architectures. ontosight.aiontosight.aievitachem.com The primary amine is a key functional group that enables its use as a building block. researchgate.net For example, it can be reacted with other molecules to introduce the decyloxypropylamino moiety into a new structure, a common strategy in the development of specialized chemicals. The amine group can be oxidized to form oximes or nitriles using reagents like potassium permanganate (B83412), or reduced to create secondary or tertiary amines with agents such as lithium aluminum hydride. Furthermore, it can participate in substitution reactions, making it a key intermediate for a variety of valuable chemical products. researchgate.net

Precursor for Advanced Organic Compounds

1-Propanamine, 3-(decyloxy)- is a direct precursor to a variety of advanced organic compounds, particularly multifunctional additives and polymers. evitachem.com Patents describe its use in reactions with components like maleic anhydride (B1165640) to generate additives for industrial formulations. googleapis.comgoogle.com These reactions leverage the amine functionality to build larger molecules with tailored properties, such as improved performance in fuel or pigment compositions. googleapis.com Its role as a precursor extends to the synthesis of specialized surfactants and other industrial chemicals where the combination of the ether and amine groups is essential for the final product's function.

Table 1: Chemical Properties of 1-Propanamine, 3-(decyloxy)-

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₃H₂₉NO | nih.govechemi.com |

| Molecular Weight | 215.38 g/mol | nih.govchemicalbook.com |

| Appearance | Liquid | nih.govechemi.comwhamine.com |

| Boiling Point | 152 °C at 13 Torr | echemi.comchemicalbook.com |

| Density | 0.85 g/cm³ | echemi.com |

| Flash Point | 116.8 °C | echemi.com |

| IUPAC Name | 3-(decyloxy)propan-1-amine | nih.gov |

| CAS Number | 7617-78-9 | nih.govechemi.com |

Materials Science and Surfactant Chemistry

The amphiphilic character of 1-Propanamine, 3-(decyloxy)-, possessing both a water-loving (hydrophilic) amine group and an oil-loving (hydrophobic) alkyl ether chain, makes it highly effective in materials science and surfactant applications. ontosight.ai This dual nature allows it to modify the interface between different phases, such as oil and water or solid and liquid.

Formulation of Surfactants and Emulsifiers

1-Propanamine, 3-(decyloxy)- and its isomers are widely recognized for their role as surface-active agents. nih.gov They are used in the formulation of surfactants and emulsifiers for various industrial applications. ontosight.ai The molecule's structure enables it to reduce the surface tension between two liquids or between a liquid and a solid, which is the fundamental principle of surfactancy. ontosight.ai Its acetate (B1210297) salt form is also noted for its utility in formulations that require emulsification or solubilization. ontosight.ai Research on structurally similar ether amines, such as 3-dodecyloxypropanamine (DOPA) and 3-tetradecyloxypropylamine (TOPA), has demonstrated their effectiveness as collector surfactants in mineral flotation, highlighting the strong surface activity of this class of compounds. researchgate.net

Dispersing Agents in Colloidal Systems

As a dispersing agent, 1-Propanamine, 3-(decyloxy)- and its related compounds facilitate the uniform distribution of solid particles within a liquid medium, preventing them from settling or agglomerating. painichemical.compainichemical.com This property is critical in the formulation of products like paints, inks, and coatings. googleapis.comwhamine.com In the mining industry, it is used as a flotation agent, where it selectively attaches to mineral surfaces and aids in their separation from gangue materials by dispersing them into the froth phase. industrialchemicals.gov.au Patents detail the use of such amines as dispersants in asphalt (B605645) and cement compositions, underscoring their industrial importance in maintaining stable colloidal systems. googleapis.com

Additives in Lubricant Formulations

In the field of tribology, ether amines like 1-Propanamine, 3-(decyloxy)- are employed as additives in lubricant formulations. painichemical.compainichemical.com A patent describes the use of 3-decyloxypropylamine as a reactant in the synthesis of amine phosphates, which are then incorporated into lubricating oils. google.com These additives enhance the performance of lubricants by providing improved friction modification and protection against wear and corrosion. painichemical.comgoogle.com The presence of the long alkyl chain contributes to the molecule's ability to form a protective film on metal surfaces. painichemical.com

Table 2: Summary of Non-Clinical Applications

| Application Area | Specific Role | Function | Source(s) |

|---|---|---|---|

| Organic Synthesis | Chemical Intermediate | Building block for complex molecules and precursor for advanced compounds. | ontosight.aiontosight.airesearchgate.net |

| Materials Science | Surfactant/Emulsifier | Reduces surface tension; creates stable emulsions. | nih.govontosight.airesearchgate.net |

| Colloidal Chemistry | Dispersing Agent | Improves particle distribution in liquids; used in flotation. | googleapis.compainichemical.compainichemical.comindustrialchemicals.gov.au |

| Industrial Lubricants | Lubricant Additive | Enhances performance and provides surface protection. | painichemical.compainichemical.comgoogle.com |

Applications in Coatings and Polymer Chemistry

The compound 1-Propanamine, 3-(decyloxy)- and its close structural analogs are utilized in the formulation of coatings and the synthesis of polymers, where they can act as surfactants, dispersing agents, and corrosion inhibitors. painichemical.com The isodecyloxy derivative, for instance, is noted for its use in coatings. Its amphiphilic structure, with a hydrophobic decyl chain and a hydrophilic amine group, allows it to function at interfaces, a critical property in many coating and polymer formulations.

In polymer chemistry, ether amines like 1-Propanamine, 3-(decyloxy)- can be used as curing agents for epoxy resins. The amine groups react with the epoxy groups to form a cross-linked polymer network. The length and nature of the ether chain can influence the properties of the final cured epoxy, such as its flexibility and resistance to chemical degradation. cnrs.fr For example, studies on bisphenol-F epoxy cured with poly(ether)amine have shown that the network structure, influenced by the polyether chain length, affects the material's degradation in acidic environments. cnrs.fr While not specifically mentioning the decyloxy variant, this research highlights the role of the ether amine structure in determining the final properties of the polymer.

The compound's utility also extends to acting as an intermediate in the synthesis of more complex molecules for industrial use. keruichemical.com Its ability to participate in reactions like alkylation and acylation makes it a versatile building block for creating specialized surfactants and other performance chemicals. ontosight.ai

Supramolecular Assembly and Nanomaterial Synthesis

The self-assembly of amphiphilic molecules into ordered structures is a cornerstone of supramolecular chemistry and nanomaterial synthesis. While specific studies on the supramolecular assembly of 1-Propanamine, 3-(decyloxy)- are not extensively documented in the provided results, the principles of amphiphile self-assembly are well-established. Amphiphiles with similar structures, consisting of a hydrocarbon tail and a polar headgroup, are known to form micelles, vesicles, and other aggregates in solution. acs.org

The structure of 1-Propanamine, 3-(decyloxy)- is conducive to such behavior. The long decyl chain provides the necessary hydrophobic interactions to drive aggregation, while the amine headgroup interacts with polar solvents. This self-assembly can be harnessed for the synthesis of nanomaterials. For instance, cationic lipids, which share structural similarities with protonated 1-Propanamine, 3-(decyloxy)-, are key components in the formation of lipid nanoparticles (LNPs) for various delivery applications. google.com The synthesis of related cationic lipids often involves multi-step reactions starting from precursors that feature long alkyl chains and amine functionalities. mdpi.comcore.ac.uk

Furthermore, the interaction of long-chain amines with surfaces is critical in creating structured materials. Studies on the adsorption of dodecylamine (B51217) on quartz have shown the formation of hemimicelles and the influence of van der Waals forces in the adsorption process. researchgate.net This indicates that 1-Propanamine, 3-(decyloxy)- could similarly be used to modify surfaces, creating organized molecular layers that can serve as templates or functional coatings in nanomaterial fabrication.

Environmental Research and Fate Studies

The presence and behavior of industrial chemicals in the environment are of significant concern. Research into the environmental fate of compounds like 1-Propanamine, 3-(decyloxy)- is crucial for assessing their potential impact.

Analytical Challenges in Environmental Matrices

Detecting and quantifying trace amounts of 1-Propanamine, 3-(decyloxy)- in complex environmental samples such as water, soil, and sediment presents several analytical challenges. researchgate.net The primary difficulties include interference from the sample matrix and the compound's low volatility.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) using electrospray ionization (ESI+) is a preferred method for the quantification of such amines. To overcome matrix effects and achieve low detection limits (in the parts-per-billion range), solid-phase extraction (SPE) with C18 cartridges is often employed for sample cleanup and pre-concentration. Method validation typically involves spiked recovery experiments and the use of deuterated internal standards to ensure accuracy and precision. The complexity of environmental matrices often necessitates sophisticated analytical techniques to distinguish the target analyte from a myriad of other substances. researchgate.net

A study on the quantitative analysis of similar hydrophobic N-alkyloxypyridinecarboximidamides highlighted the use of LC-MS/MS for monitoring their synthesis, demonstrating the technique's applicability to related hydrophobic amine compounds. d-nb.info

Biodegradation and Environmental Degradation Pathways

The environmental persistence of 1-Propanamine, 3-(decyloxy)- is largely determined by its biodegradability. Ether amines, in general, are subject to degradation by microorganisms in the environment. ufrgs.bravestia.com However, the rate and extent of biodegradation can be influenced by factors such as the concentration of the amine, pH, and the presence of light. ufrgs.br

Studies on analogous ether amines used in mining have indicated a degradation time of around 12 days in tailings dams, although the specific byproducts were not fully identified. ufrgs.br The degradation of amines can lead to the formation of various products, including ammonia (B1221849), aldehydes, and ketones. ieaghg.org In some cases, more hazardous compounds like nitrosamines could potentially be formed, although this is considered to be in very small amounts for most amines. ieaghg.org

Advanced oxidation processes (AOPs), such as the Fenton process, have been shown to be effective in degrading ether amines in wastewater, with degradation rates of up to 96% being achieved in 240 minutes in laboratory studies. avestia.comjournalssystem.com This is significantly faster than some biological degradation processes. avestia.com The degradation of poly(ether)amine-cured epoxy resins in acidic environments involves the cleavage of the aryl ether bond, indicating a potential pathway for the breakdown of the ether linkage in 1-Propanamine, 3-(decyloxy)- under specific conditions. cnrs.fr

A modified ready biodegradability study on a related substance suggests that it is not persistent, with a half-life of less than 60 days in environmental water. industrialchemicals.gov.au

Environmental Transport and Distribution Modeling (e.g., Henry's Law, Adsorption/Desorption)

The transport and distribution of 1-Propanamine, 3-(decyloxy)- in the environment are governed by its physicochemical properties, particularly its volatility, water solubility, and tendency to adsorb to soil and sediment.